molecular formula C16H16BrN5O3 B11510565 2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methylphenyl)acetamide

2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11510565
M. Wt: 406.23 g/mol
InChI Key: CXTSCMYUBIAVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(4-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually purine derivatives and brominated aromatic compounds. The reaction conditions often include:

    Solvents: Common solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, purine derivatives are known for their roles in cellular processes. This compound might be investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine

In medicine, purine derivatives are often explored for their therapeutic potential. This compound could be studied for its anti-inflammatory, antiviral, or anticancer properties.

Industry

Industrially, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(4-METHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, polymerases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, known for its mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 2-(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(4-METHYLPHENYL)ACETAMIDE apart is its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to other purine derivatives.

Properties

Molecular Formula

C16H16BrN5O3

Molecular Weight

406.23 g/mol

IUPAC Name

2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H16BrN5O3/c1-9-4-6-10(7-5-9)18-11(23)8-22-12-13(19-15(22)17)20(2)16(25)21(3)14(12)24/h4-7H,8H2,1-3H3,(H,18,23)

InChI Key

CXTSCMYUBIAVHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(N=C2Br)N(C(=O)N(C3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.